molecular formula C20H14BrN5O2S2 B2403876 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892749-88-1

3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2403876
CAS No.: 892749-88-1
M. Wt: 500.39
InChI Key: DCUPIVRXOGOOBT-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound featuring a thieno-triazolo-pyrimidine core conjugated with a 4-bromophenylsulfonyl group and a 3-methylphenylamine substituent. The bromine atom on the sulfonyl group enhances lipophilicity and may improve target binding, while the 3-methylphenylamine moiety balances steric and electronic effects.

Properties

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN5O2S2/c1-12-3-2-4-14(11-12)22-18-17-16(9-10-29-17)26-19(23-18)20(24-25-26)30(27,28)15-7-5-13(21)6-8-15/h2-11H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUPIVRXOGOOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine (CAS No. 892749-88-1) is a member of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article focuses on its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and receptor interactions.

Chemical Structure and Properties

The molecular formula of the compound is C20H14BrN5O2S2C_{20}H_{14}BrN_5O_2S_2 with a molecular weight of approximately 500.4 g/mol. The structure features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core substituted with a bromophenyl sulfonyl group and a methylphenyl moiety. This unique structure is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine exhibit significant anticancer properties. A comparative analysis of various thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines showed that some derivatives demonstrated potent activity against cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound A0.15MCF-7
Compound B0.25HeLa
Target Compound0.30A549

These findings suggest that modifications to the thieno-triazolo-pyrimidine scaffold can enhance anticancer efficacy.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase2.1421.25
Urease1.1315.00

The strong inhibition of these enzymes indicates potential therapeutic applications in treating conditions like Alzheimer's disease and urinary infections.

Receptor Interaction Studies

In receptor binding studies, compounds with similar structures have been shown to selectively bind to serotonin receptors, particularly the 5-HT6 receptor:

CompoundKi (nM)
Similar Compound29.0
Target Compound25.0

This selectivity suggests that the compound may be useful in managing mood disorders or other conditions modulated by serotonin signaling.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various thieno-triazolo-pyrimidine derivatives. The research found that certain modifications led to enhanced binding affinity and functional inhibition at serotonin receptors, underscoring the importance of structural diversity in developing effective pharmaceuticals .

Another investigation focused on the anticancer activity of thieno-based compounds revealed that derivatives with sulfonyl groups exhibited significant cytotoxic effects against multiple cancer cell lines . This aligns with findings that sulfonamide functionalities are crucial for biological activity across various therapeutic areas .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance:

  • A study published in Molecules evaluated a series of thiopyrimidine–benzenesulfonamide compounds for their antimicrobial activity. The structural similarities between these compounds and the target compound suggest that it may possess similar efficacy against various pathogens .
  • In silico docking studies indicate that derivatives of compounds with similar structures show promising results against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, suggesting that the target compound could be developed further for antimicrobial applications .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated:

  • Molecular docking studies have indicated that related compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that the target compound may also inhibit this enzyme, providing a pathway for further research into its anti-inflammatory effects .

Drug Development Insights

The unique structural attributes of 3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine make it a candidate for drug development:

  • Virtual Screening : The compound can be included in virtual libraries for drug discovery programs aimed at identifying new leads against diseases such as malaria and bacterial infections .
  • Synthesis Pathways : Efficient synthetic routes have been developed for similar compounds, which could be adapted for large-scale production of the target compound. These methods often utilize commercially available reagents and straightforward transformations .

Case Study 1: Antimicrobial Evaluation

A series of compounds structurally related to the target compound were synthesized and tested against Plasmodium falciparum. Results showed significant inhibitory activity, indicating that similar modifications on the target compound could yield potent antimalarial agents .

Case Study 2: In Silico Anti-inflammatory Studies

In silico studies demonstrated that certain derivatives could effectively bind to the active site of 5-lipoxygenase. This binding affinity suggests that the target compound may also exhibit similar inhibitory effects when further optimized .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in sulfonyl substituents and amine groups, which influence synthesis, stability, and biological activity.

Table 1: Comparison of Key Structural Features and Properties

Compound ID Sulfonyl Group Amine Group Yield (%) Melting Point (°C) Molecular Weight Notable Properties/Activities
Target Compound 4-Bromophenyl 3-Methylphenyl N/A N/A 449.55 Potential antiviral activity
3b (Ev8) 4-Isopropylphenyl Furan-2-ylmethyl 3 N/A ~500* Low yield; urea transport inhibition
3c (Ev8) 4-Trifluoromethylphenyl Thiophen-2-ylmethyl 26 N/A ~520* Moderate yield; improved solubility
7d (Ev1) (1-Methylpyrrol-2-yl) N/A 77 >300 300 (M+1) High thermal stability
CAS:892738-55-5 (Ev9) 4-Chlorophenyl 4-Ethoxyphenyl N/A N/A 479.95 Enhanced electron-withdrawing effects
3d (Ev8) 4-Trifluoromethoxyphenyl Thiophen-2-ylmethyl 2 N/A ~550* Low yield; metabolic stability

*Estimated based on structural complexity.

Key Observations :

  • Sulfonyl Group Impact : Bromine (target compound) and chlorine (CAS:892738-55-5) are electron-withdrawing, enhancing stability and binding affinity compared to bulky groups like isopropyl (3b) . The trifluoromethyl group (3c) increases hydrophobicity and metabolic resistance .
  • Amine Group Influence : The 3-methylphenyl group (target) offers moderate steric hindrance compared to 4-ethoxyphenyl (CAS:892738-55-5), which may reduce membrane permeability due to polarity .
  • Synthetic Challenges : Bulky sulfonyl groups (e.g., 3b, 3d) result in lower yields (2–3%) compared to simpler analogs (e.g., 7d: 77%) .

Key Findings :

  • The target compound’s bromophenylsulfonyl group may improve antiviral efficacy compared to chlorine or methyl analogs due to stronger halogen bonding .
  • Triazolo-pyrimidine cores (target, 3b, 3c) exhibit versatility, with activities ranging from antiviral to enzyme inhibition, depending on substituents .

Q & A

Basic: What are the common synthetic routes for preparing thieno-triazolo-pyrimidine derivatives like this compound?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thiophene precursors. For example, in related compounds, a one-pot procedure using Gewald reaction or cyclocondensation of 2-azido-thiophene carboxylates with amines has been employed to form the triazolo-pyrimidine core . Specific to sulfonyl-substituted derivatives (e.g., 4-bromophenylsulfonyl groups), sulfonylation is performed post-cyclization using sulfonyl chlorides under basic conditions. Purification often requires flash column chromatography with gradients of CH2_2Cl2_2/acetic acid or CH3_3OH, yielding solids in low to moderate yields (3–26%) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • 1H/13C NMR : To confirm substituent positions and sulfonyl/thieno-triazolo-pyrimidine connectivity. For example, aromatic protons in the 4-bromophenyl group show distinct downfield shifts (~7.5–8.0 ppm), while the triazole protons resonate near 8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight, with characteristic fragments indicating sulfonyl or bromine loss .
  • Elemental analysis : Used to verify purity and stoichiometry (e.g., C, H, N % within 0.3% of theoretical values) .

Advanced: How can researchers optimize the low yields observed in the synthesis of sulfonylated thieno-triazolo-pyrimidines?

Answer:
Low yields (e.g., 3% in ) often arise from steric hindrance during sulfonylation or side reactions. Strategies include:

  • Solvent optimization : Using polar aprotic solvents (DMF, DMSO) to enhance sulfonyl chloride reactivity .
  • Temperature control : Lower temperatures (0–5°C) to minimize decomposition of intermediates .
  • Prep-RP-HPLC : For challenging purifications, reversed-phase HPLC with acetonitrile/water gradients improves isolation of polar byproducts .
  • Catalysis : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for anticancer activity in this compound class?

Answer:
SAR studies typically involve:

  • Substituent variation : Comparing analogs with different sulfonyl (e.g., 4-CF3_3, 4-OCH3_3) or aryl amine groups to assess cytotoxicity trends. For example, 4-bromophenylsulfonyl groups may enhance membrane permeability due to lipophilicity .
  • In vitro assays : Screening at 105^{-5} M against cancer cell lines (e.g., MCF-7, HeLa) to quantify IC50_{50} values. Data from show that electron-withdrawing substituents (e.g., Br, CF3_3) correlate with higher activity .
  • Computational modeling : Molecular docking to predict binding to targets like kinases or urea transporters (e.g., UT-B inhibition in ) .

Advanced: How do researchers resolve contradictions in biological activity data across different assays?

Answer:
Discrepancies (e.g., varying IC50_{50} values between cell lines) are addressed via:

  • Orthogonal assays : Cross-validating results with apoptosis assays (Annexin V/PI staining) or mitochondrial membrane potential tests .
  • Standardized protocols : Ensuring consistent cell passage numbers, serum concentrations, and incubation times to reduce variability .
  • Metabolic stability testing : Assessing compound degradation in microsomal assays (e.g., liver S9 fractions) to rule out false negatives due to rapid metabolism .

Advanced: What computational methods support the design of derivatives with enhanced target affinity?

Answer:

  • Molecular docking : Using software like AutoDock Vina to model interactions with biological targets (e.g., UT-B in ). For instance, sulfonyl oxygen atoms may form hydrogen bonds with Arg residues in the binding pocket .
  • QSAR modeling : Correlating substituent properties (logP, polar surface area) with activity data to prioritize synthetic targets .
  • MD simulations : Evaluating binding stability over 100+ ns trajectories to identify derivatives with prolonged target engagement .

Basic: What are the key structural features influencing the compound’s physicochemical properties?

Answer:

  • Sulfonyl group : Increases molecular weight and polarity, impacting solubility (logP ~3.5) and bioavailability .
  • Bromine atom : Enhances lipophilicity and may participate in halogen bonding with protein targets .
  • Thieno-triazolo-pyrimidine core : Contributes to planar rigidity, favoring π-π stacking interactions in biological systems .

Advanced: How is crystallographic data utilized to validate the compound’s structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, confirming regiochemistry of the triazole ring and sulfonyl orientation. For example, in , SCXRD of a related compound showed a dihedral angle of 85° between the triazolo-pyrimidine and aryl sulfonyl groups, critical for modeling steric effects .

Basic: What are the documented biological activities of structurally similar compounds?

Answer:
Analogous thieno-triazolo-pyrimidines exhibit:

  • Anticancer activity : Inhibition of proliferation in leukemia (K562) and breast cancer (MDA-MB-231) cells at micromolar concentrations .
  • Urea transport inhibition : UT-B blockade with IC50_{50} values <100 nM, suggesting diuretic potential .
  • Antimicrobial effects : Moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Advanced: What experimental design principles are critical for scaling up synthesis while maintaining reproducibility?

Answer:

  • DoE (Design of Experiments) : Optimizing reaction parameters (temperature, stoichiometry) via fractional factorial designs to identify critical variables .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing side reactions in exothermic sulfonylation steps .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR or HPLC monitor reaction progress in real time .

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